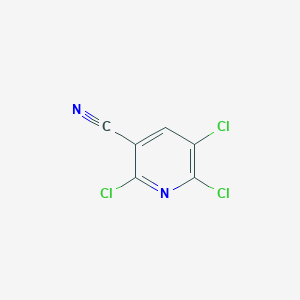

2,5,6-Trichloronicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trichloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYJHWZGUONOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628842 | |

| Record name | 2,5,6-Trichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40381-92-8 | |

| Record name | 2,5,6-Trichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,5,6-Trichloropyridine-3-Carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,5,6-trichloropyridine-3-carbonitrile, a highly functionalized pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct synthetic routes in the current literature, this document outlines a plausible and chemically sound multi-step synthesis. The proposed pathway commences with the synthesis of the key intermediate, 2,5,6-trichloropyridine-3-carboxamide, followed by its dehydration to yield the target carbonitrile. This guide includes detailed, adaptable experimental protocols, tabulated quantitative data from analogous reactions, and workflow diagrams to facilitate comprehension and practical implementation in a laboratory setting.

Introduction

Polychlorinated pyridine derivatives are crucial intermediates in the synthesis of a wide range of chemical compounds, including pharmaceuticals, herbicides, insecticides, and fungicides.[1] The specific substitution pattern and the presence of reactive functional groups, such as a carbonitrile, on the pyridine ring offer versatile handles for further chemical modifications. 2,5,6-trichloropyridine-3-carbonitrile is a compound with significant potential as a building block in the development of novel bioactive molecules and functional materials. This guide aims to provide a robust starting point for its synthesis in a research and development context.

Proposed Synthetic Pathway

The proposed synthesis of 2,5,6-trichloropyridine-3-carbonitrile is a two-stage process. The first stage involves the synthesis of the intermediate 2,5,6-trichloropyridine-3-carboxamide. The second stage is the dehydration of this carboxamide to the final product.

Caption: Proposed two-step synthesis of 2,5,6-trichloropyridine-3-carbonitrile.

Stage 1: Synthesis of 2,5,6-Trichloropyridine-3-carboxamide

A plausible route to 2,5,6-trichloropyridine-3-carboxamide involves the direct chlorination of a suitable pyridine-3-carboxamide precursor. While a specific protocol for this exact transformation is not available, the synthesis of other trichloropyridines suggests that direct chlorination of the pyridine ring is a feasible approach.[1][2]

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of similar polychlorinated pyridines.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer, suspend pyridine-3-carboxamide (nicotinamide) in a suitable high-boiling inert solvent such as tetrachloroethane.

-

Catalyst Addition: Introduce a Lewis acid catalyst, for example, anhydrous iron(III) chloride (FeCl₃).

-

Chlorination: Heat the reaction mixture to a temperature between 150-200°C. Bubble chlorine gas through the stirred suspension. The reaction progress should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Carefully pour the reaction mixture into a solution of sodium hydroxide or sodium sulfite to neutralize excess chlorine.

-

Extraction and Purification: Extract the product with a suitable organic solvent like dichloromethane or toluene. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Quantitative Data (Analogous Reactions)

The following table summarizes data from similar chlorination reactions of pyridine derivatives.

| Starting Material | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-chloro-5-chloromethyl pyridine | WCl₆ | 175 | 6 | Not specified | [1] |

| Pyridine | HZSM-5 molecular sieve | 200-450 | Not specified | >90 | CN109553572A |

| 2,6-dichloropyridine | Lewis Acid | Not specified | Not specified | Not specified | CN109553572A |

Stage 2: Dehydration of 2,5,6-Trichloropyridine-3-carboxamide

The conversion of a primary amide to a nitrile is a standard chemical transformation known as dehydration.[3][4] Several reagents can be employed for this purpose, with thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentoxide (P₂O₅) being the most common.[3][4]

Caption: Experimental workflow for the dehydration of the carboxamide intermediate.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5,6-trichloropyridine-3-carboxamide in a suitable anhydrous solvent such as toluene or N,N-dimethylformamide (DMF).

-

Reagent Addition: Slowly add the dehydrating agent (e.g., 1.1 to 1.5 equivalents of thionyl chloride or phosphorus oxychloride) to the solution at room temperature. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically 80-120°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can be purified by recrystallization or column chromatography.

Quantitative Data for Amide Dehydration

This table presents typical conditions and outcomes for the dehydration of various amides.

| Amide | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Amides | SOCl₂ | Toluene | 50-60 | 1-2 | ~95 | US4605521A |

| Primary Amides | (COCl)₂-DMSO, Et₃N | Not specified | Not specified | Not specified | 75-96 | [4] |

| 4,5,6-trichloropyrimidine-2-carbonitrile | Not applicable (reverse reaction) | Conc. H₂SO₄ | 20 | 6 | 91 (for hydration) | [5] |

Safety Considerations

-

Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The proposed reactions may be exothermic . Proper temperature control is essential.

Conclusion

This technical guide outlines a feasible synthetic route to 2,5,6-trichloropyridine-3-carbonitrile, a valuable building block for further chemical exploration. While the synthesis of the key carboxamide intermediate is proposed based on analogous transformations, the subsequent dehydration step is a well-established and high-yielding reaction. The provided protocols and data serve as a solid foundation for researchers to develop a robust and efficient synthesis of this target molecule. Further optimization of reaction conditions will likely be necessary to achieve high yields and purity.

References

An In-depth Technical Guide to the Chemical Properties of 2,5,6-Trichloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2,5,6-Trichloronicotinonitrile (CAS No. 40381-92-8), a halogenated pyridine derivative of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, and outlines a plausible synthetic route. Due to the limited availability of public experimental data for this specific compound, information from closely related analogs is referenced to provide a broader context for its chemical behavior. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of chlorinated nicotinonitrile compounds.

Chemical and Physical Properties

This compound, with the molecular formula C₆HCl₃N₂, is a polychlorinated aromatic nitrile. The strategic placement of chloro- and cyano- groups on the pyridine ring suggests its potential as a versatile intermediate in the synthesis of more complex heterocyclic compounds. While extensive experimental data for this specific molecule is not widely available, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 40381-92-8 | AboundChem[1] |

| Molecular Formula | C₆HCl₃N₂ | AboundChem[1] |

| Molecular Weight | 207.44 g/mol | AboundChem[1] |

| Purity | ≥97% - 98% | Aladdin Scientific, AboundChem[1] |

| Predicted Density | 1.63 g/cm³ | Bepharm.Ltd[2] |

| Storage Temperature | 2-8°C, Protected from light, Argon charged | Aladdin Scientific |

Synthesis and Experimental Protocols

A detailed, publicly available experimental protocol for the synthesis of this compound is scarce. However, a plausible synthetic pathway can be inferred from established chemical transformations. A common route to aromatic nitriles is the dehydration of the corresponding amide. Therefore, a two-step synthesis starting from 2,5,6-trichloronicotinoyl chloride is proposed.

Step 1: Synthesis of 2,5,6-Trichloronicotinamide

A general procedure for the synthesis of the amide precursor, 2,5,6-trichloronicotinamide, has been described.[4] This involves the reaction of 2,5,6-trichloronicotinoyl chloride with ammonium hydroxide.

-

Reaction: A solution of 2,5,6-trichloronicotinoyl chloride (10.2 mmol) in dioxane (20 ml) is added dropwise to a cooled (0 °C) solution of ammonium hydroxide (10 ml, 28% aqueous solution).[4]

-

Work-up: The reaction mixture is stirred at 0 °C for 10 minutes, followed by extraction with dichloromethane (3 x 50 ml).[4] The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,5,6-trichloronicotinamide.[4]

Step 2: Dehydration of 2,5,6-Trichloronicotinamide to this compound (Proposed)

The final step would involve the dehydration of 2,5,6-trichloronicotinamide. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂). A generalized experimental protocol would be as follows:

-

Reaction: 2,5,6-Trichloronicotinamide is reacted with a suitable dehydrating agent (e.g., POCl₃) under reflux. The reaction progress would be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the excess dehydrating agent is removed, typically by distillation under reduced pressure. The residue is then carefully quenched with ice-water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The crude product can be purified by techniques such as recrystallization or column chromatography.

The following diagram illustrates the proposed synthetic workflow.

References

Spectroscopic and Synthetic Profile of 2,5,6-Trichloronicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,5,6-Trichloronicotinonitrile, a chlorinated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data in public databases, this guide focuses on high-quality predicted data to support research and development activities. Furthermore, detailed experimental protocols for acquiring such data are provided to facilitate comprehensive characterization.

Summary of Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using established computational methods and serve as a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C2 (C-Cl) |

| ~148 | C6 (C-Cl) |

| ~145 | C5 (C-Cl) |

| ~130 | C3 (C-CN) |

| ~118 | C4 (C-H) |

| ~115 | CN |

Note: These are predicted values and experimental verification is highly recommended.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Singlet | 1H | Aromatic (H-4) |

Note: These are predicted values and experimental verification is highly recommended.

Table 3: Predicted Key IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2230 | C≡N (Nitrile) stretch |

| ~1550-1400 | C=C and C=N (Aromatic ring) stretches |

| ~1100-1000 | C-Cl stretches |

| ~800-700 | C-H out-of-plane bend |

Note: These are predicted values and experimental verification is highly recommended.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 205 | 100 | [M]⁺ (³⁵Cl₃) |

| 207 | 98 | [M+2]⁺ (³⁵Cl₂³⁷Cl) |

| 209 | 32 | [M+4]⁺ (³⁵Cl³⁷Cl₂) |

| 211 | 3 | [M+6]⁺ (³⁷Cl₃) |

| 170 | ~40 | [M-Cl]⁺ |

| 143 | ~20 | [M-Cl-CN]⁺ |

Note: The isotopic pattern for three chlorine atoms is a key diagnostic feature. The relative abundances are approximate and can vary with the instrument and ionization method.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify functional groups.

Methodology: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Ensure the solid sample is dry and finely powdered.

-

Instrument Setup:

-

Turn on the FTIR spectrometer and allow it to warm up for at least 15-30 minutes.

-

Perform a background scan to account for atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a high-resolution, symmetrical peak shape for the solvent or a reference signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the multiplicity (singlet, doublet, etc.) of the signals in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology: Electron Ionization (EI) Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Turn on the mass spectrometer and allow it to reach a stable vacuum.

-

Calibrate the instrument using a known calibration standard (e.g., perfluorotributylamine - PFTBA).

-

-

Sample Introduction:

-

Introduce the sample into the ion source. For a solid sample, a direct insertion probe can be used. For a solution, a heated inlet system or a gas chromatograph (GC) interface is common.

-

-

Ionization and Analysis:

-

The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Data Acquisition and Processing:

-

The detector records the abundance of each ion at a specific m/z value.

-

The software generates a mass spectrum, which is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel solid organic compound.

An In-depth Technical Guide to the Synthesis of 2,5,6-Trichloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2,5,6-trichloronicotinonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct synthesis protocols for this specific molecule in public literature, this document outlines logical synthetic routes derived from established methodologies for analogous polychlorinated pyridine derivatives. The experimental protocols provided are adapted from similar syntheses and are intended to serve as a foundational methodology for further investigation and optimization.

Proposed Synthetic Pathways

The synthesis of this compound can be envisioned through a multi-step process commencing from readily available precursors. The key transformations involve the construction of the pyridine ring, introduction of the nitrile functionality, and subsequent chlorination of the pyridine nucleus. Two primary retrosynthetic approaches are considered, starting from either a substituted pyridine or a dihydroxynicotinonitrile derivative.

Pathway 1: Chlorination of a Dihydroxynicotinonitrile Precursor

This pathway is based on the common strategy of chlorinating hydroxylated pyridine rings using reagents like phosphorus oxychloride (POCl₃).

Pathway 2: Halogenation and Cyanation of a Pyridine Derivative

An alternative approach involves the initial poly-chlorination of a simpler pyridine derivative, followed by the introduction of the cyano group.

Starting Materials

The selection of the starting material is critical for the efficiency and feasibility of the synthesis. Based on the proposed pathways, the following compounds are considered as potential starting points.

| Starting Material | Rationale | Commercial Availability |

| 2,6-Dihydroxynicotinonitrile | The two hydroxyl groups can be readily converted to chloro substituents. The nitrile group is already in the desired position. | Commercially available from various chemical suppliers. |

| 2,5,6-Trichloropyridine | A direct precursor that only requires the introduction of the nitrile group at the 3-position. | Commercially available, though can be expensive. |

| Nicotinamide | An inexpensive and readily available starting material that can be converted to 2,6-dihydroxynicotinonitrile through established methods. | Widely available. |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related polychlorinated pyridines and nicotinonitriles.

Synthesis of 2,6-Dichloro-5-hydroxynicotinonitrile from 2,6-Dihydroxynicotinonitrile

This procedure outlines the selective chlorination at the 5-position followed by the conversion of the hydroxyl groups to chlorides.

Reaction Scheme:

2,6-Dihydroxynicotinonitrile → 2,6-Dichloro-5-hydroxynicotinonitrile

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dihydroxynicotinonitrile | 138.11 | 13.8 g | 0.1 |

| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 27.0 g (16.2 mL) | 0.2 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 153.3 g (93.5 mL) | 1.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 1 mL | - |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

To a stirred solution of 2,6-dihydroxynicotinonitrile in a suitable solvent, slowly add sulfuryl chloride at a controlled temperature.

-

After the initial reaction, the intermediate is isolated.

-

The intermediate is then treated with phosphorus oxychloride and a catalytic amount of DMF.

-

The reaction mixture is heated to reflux for several hours.

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice water and extracted with dichloromethane.

-

The organic layer is washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification can be achieved by column chromatography or recrystallization.

Synthesis of this compound from 2,6-Dichloro-5-hydroxynicotinonitrile

This final chlorination step converts the remaining hydroxyl group to a chloro group.

Reaction Scheme:

2,6-Dichloro-5-hydroxynicotinonitrile → this compound

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dichloro-5-hydroxynicotinonitrile | 189.00 | 18.9 g | 0.1 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 76.7 g (46.8 mL) | 0.5 |

| Phosphorus pentachloride (PCl₅) | 208.24 | 22.9 g | 0.11 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

| Ice water | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 2,6-dichloro-5-hydroxynicotinonitrile, phosphorus oxychloride, and phosphorus pentachloride is prepared.

-

The mixture is heated to reflux for 4-6 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the excess POCl₃ is distilled off under reduced pressure.

-

The residue is cooled and cautiously poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Experimental Workflow Diagram

The overall experimental workflow for the synthesis of this compound from 2,6-dihydroxynicotinonitrile is depicted below.

Safety Considerations

The synthesis of this compound involves the use of hazardous and corrosive reagents. All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride and sulfuryl chloride are highly corrosive and react violently with water. Phosphorus pentachloride is also corrosive and moisture-sensitive. Care should be taken to avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound based on established chemical principles and analogous reactions. The proposed pathways, starting from either dihydroxynicotinonitrile or a trichloropyridine precursor, offer viable routes for laboratory-scale preparation. The provided experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and materials science, facilitating the exploration of novel compounds derived from this versatile chemical intermediate. Further optimization of reaction conditions will be necessary to achieve high yields and purity.

In-Depth Technical Guide to 2,5,6-Trichloropyridine-3-carbonitrile

IUPAC Name: 2,5,6-Trichloropyridine-3-carbonitrile Common Name: 2,5,6-Trichloronicotinonitrile CAS Number: 40381-92-8

This technical guide provides a comprehensive overview of 2,5,6-Trichloropyridine-3-carbonitrile, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.

Chemical and Physical Properties

2,5,6-Trichloropyridine-3-carbonitrile is a polychlorinated pyridine derivative containing a nitrile functional group. The presence of multiple chlorine atoms and the electron-withdrawing nitrile group significantly influences its reactivity, making it a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of 2,5,6-Trichloropyridine-3-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₆HCl₃N₂ | Aboundchem[1] |

| Molecular Weight | 207.44 g/mol | Aboundchem[1] |

| Purity | ≥97% - 98% | Aladdin Scientific, Aboundchem[1] |

| Storage Temperature | 2-8°C, Protected from light, Under Argon | Aladdin Scientific |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Aboundchem[1] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 | Aboundchem[1] |

Synthesis and Experimental Protocols

A plausible synthetic approach could involve the chlorination of a suitable nicotinonitrile precursor or the cyanation of a corresponding trichloropyridine. For instance, the synthesis of 2,3,6-trichloropyridine has been achieved through the chlorination of 2,6-dichloropyridine in the gas phase.[2] Another approach involves the diazotization of 2,6-dichloro-3-aminopyridine followed by a Sandmeyer-type reaction.[3]

General Experimental Workflow for Synthesis of Chlorinated Nicotinonitriles:

Caption: General workflow for the synthesis of 2,5,6-Trichloropyridine-3-carbonitrile.

Representative Experimental Protocol for Synthesis of a Related Compound (2,3,6-Trichloro-5-(trichloromethyl)pyridine):

This protocol, adapted from the synthesis of a structurally similar compound, illustrates the general conditions that may be applicable.[4]

-

Chlorination Step 1: 2-Chloro-5-chloromethyl pyridine (100 mmol) is dissolved in carbon tetrachloride and heated to reflux.[4] Chlorine gas is bubbled through the solution in the presence of ultraviolet light for 8 hours.[4] The solvent is then removed by distillation.[4]

-

Chlorination Step 2: A catalyst such as WCl₆ (2 g) is added to the residue from the previous step.[4] The mixture is heated to 175°C, and chlorine gas is introduced for 6 hours.[4]

-

Purification: The product is isolated by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.[4] Further purification can be achieved by recrystallization from a suitable solvent like 1,2-dichloroethane.[4]

Applications in Drug Discovery and Development

Nicotinonitrile derivatives are recognized for their diverse biological activities and are valuable scaffolds in medicinal chemistry. They have been investigated for various therapeutic applications, including as anticancer, antimicrobial, antiviral, and insecticidal agents. The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.

While specific drug development programs involving 2,5,6-Trichloropyridine-3-carbonitrile are not extensively documented in publicly available literature, its structure suggests potential as an intermediate for the synthesis of more complex, biologically active molecules. The chlorine substituents provide reactive sites for nucleophilic substitution, allowing for the introduction of various pharmacophores.

Potential Signaling Pathway Interactions of Nicotinonitrile Derivatives:

Substituted pyridines and nicotinonitriles have been shown to interact with various signaling pathways. For example, certain pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from nicotinonitrile precursors, have demonstrated potent cytotoxicity through the inhibition of PIM-1 kinase, an enzyme involved in cell survival and proliferation pathways.[5]

Caption: Potential inhibitory action of a nicotinonitrile derivative on the PIM-1 signaling pathway.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 2,5,6-Trichloropyridine-3-carbonitrile

| Technique | Expected Features |

| ¹H NMR | A single signal in the aromatic region for the lone proton on the pyridine ring. |

| ¹³C NMR | Six distinct signals corresponding to the six carbon atoms of the pyridine ring and the nitrile group. The carbons attached to chlorine atoms would show characteristic chemical shifts. |

| IR Spectroscopy | A sharp absorption band around 2230-2210 cm⁻¹ characteristic of the C≡N stretching vibration. Bands corresponding to C-Cl and C=N stretching vibrations would also be present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. |

Conclusion

2,5,6-Trichloropyridine-3-carbonitrile is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and other applications. Its polychlorinated and functionalized pyridine scaffold offers multiple points for chemical modification, enabling the generation of diverse molecular libraries. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility in the development of new therapeutic agents.

References

- 1. aboundchem.com [aboundchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2,5,6-Trichloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and available chemical data for 2,5,6-Trichloronicotinonitrile (CAS No. 40381-92-8), a halogenated pyridine derivative of interest in synthetic chemistry. Due to the limited availability of in-depth experimental data for this specific compound in publicly accessible literature, this guide also presents comprehensive data for the closely related analogue, 2,5,6-Trichloronicotinamide (CAS No. 142266-62-4), to provide valuable context and comparative information. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of chlorinated nicotinonitrile and nicotinamide derivatives in fields such as medicinal chemistry and materials science.

Introduction

This compound is a polychlorinated pyridine derivative featuring a nitrile functional group. Such compounds are versatile building blocks in organic synthesis, with the chlorine and nitrile substituents offering multiple sites for chemical modification. The pyridine core is a common scaffold in pharmacologically active molecules. While specific applications for this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest potential utility as an intermediate in the synthesis of more complex molecules. For instance, it has been cited as a reactant in the synthesis of 2,5-dichloro-6-cyclopropyl-pyridine-3-carbonitrile, highlighting its role as a precursor in creating novel substituted pyridines.

Molecular Structure and Chemical Properties

The fundamental properties of this compound have been collated from chemical supplier databases. A summary of these properties is presented below, with data for its amide analogue, 2,5,6-Trichloronicotinamide, provided for comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 40381-92-8 | [1][2] |

| Molecular Formula | C₆HCl₃N₂ | [1] |

| Molecular Weight | 207.44 g/mol | [1] |

| IUPAC Name | 2,5,6-trichloropyridine-3-carbonitrile | Clearsynth |

| SMILES | N#CC1=C(Cl)N=C(Cl)C(Cl)=C1 | Clearsynth |

Table 2: Physicochemical Properties of 2,5,6-Trichloronicotinamide (Analogue)

| Property | Value | Source |

|---|---|---|

| CAS Number | 142266-62-4 | [3][4][5][6] |

| Molecular Formula | C₆H₃Cl₃N₂O | [3][4][5][6] |

| Molecular Weight | 225.46 g/mol | [3][4][5] |

| IUPAC Name | 2,5,6-trichloropyridine-3-carboxamide | [6] |

| SMILES | O=C(N)C1=C(Cl)N=C(Cl)C(Cl)=C1 | [4] |

| Storage Temperature | 2-8°C |[5] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Experimental Data

Synthesis of 2,5,6-Trichloronicotinamide (Analogue)

A general procedure for the synthesis of 2,5,6-trichloropyridin-3-amide from 2,5,6-trichloronicotinoyl chloride has been reported.[7]

Experimental Protocol:

-

A solution of 2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol) in dioxane (20 ml) is prepared.

-

The solution is added dropwise to 10 ml of ammonium hydroxide (28% NH₃ aqueous solution) at 0 °C.

-

Following the addition, the reaction mixture is stirred for an additional 10 minutes at 0 °C.

-

The product is extracted with dichloromethane (3 x 50 ml).

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

This procedure affords 2,5,6-trichloropyridin-3-amide (2.3 g, 100% yield), which can be used in subsequent reactions without further purification.[7]

Synthesis Workflow

Caption: Synthesis of 2,5,6-Trichloronicotinamide.

Spectroscopic Data

Detailed spectroscopic data for this compound is not currently available. For the analogue, 2,5,6-Trichloronicotinamide, while a synthesis protocol is published, the corresponding spectral characterization data (NMR, IR, Mass Spec) is not included in the cited source. Chemical suppliers may offer this data upon request with a purchase.

Safety Information

Safety data for this compound is available from chemical suppliers.

Table 3: Hazard and Precautionary Statements for this compound

| Category | Statement |

|---|---|

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER/doctor if you feel unwell.P321: Specific treatment (see supplemental first aid instruction on this label).P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. |

Conclusion

This compound is a commercially available, highly functionalized pyridine derivative with potential as a building block in organic synthesis. While comprehensive experimental data for this compound is scarce in the public domain, this guide provides the currently available information on its properties and safety. The detailed synthesis protocol for the closely related analogue, 2,5,6-Trichloronicotinamide, offers a valuable procedural reference for researchers working with similar chemical scaffolds. Further research is warranted to fully characterize the reactivity and potential applications of this compound.

References

- 1. pschemicals.com [pschemicals.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 142266-62-4|2,5,6-Trichloronicotinamide|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. lookchem.com [lookchem.com]

- 6. 2,5,6-Trichloropyridine-3-carboxamide | C6H3Cl3N2O | CID 53750930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5,6-trichloronicotinaMide | 142266-62-4 [chemicalbook.com]

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Trichloropyridines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichloropyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. While their chemistry is dominated by nucleophilic substitution and cross-coupling reactions, understanding their behavior in electrophilic substitution reactions is crucial for the development of novel synthetic methodologies and the creation of diverse molecular architectures. This technical guide provides a comprehensive overview of the electrophilic substitution reactions of trichloropyridines, addressing the inherent challenges and exploring viable synthetic strategies. Due to the profound deactivation of the pyridine ring by three electron-withdrawing chlorine atoms, direct electrophilic substitution is exceptionally challenging. This guide focuses on the most promising approach: the activation of the trichloropyridine ring through N-oxide formation. We present a detailed analysis of the reactivity, regioselectivity, and experimental considerations for these reactions, supported by available data and theoretical principles.

Introduction: The Challenge of Electrophilic Substitution on Trichloropyridines

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which significantly reduces its reactivity towards electrophiles compared to benzene.[1] Electrophilic attack on the pyridine ring, when it does occur, generally favors the 3- and 5-positions (meta to the nitrogen).[2] The introduction of three strongly electron-withdrawing chlorine atoms to the pyridine nucleus further depletes the ring's electron density, rendering trichloropyridines exceptionally unreactive towards electrophilic aromatic substitution.[3]

Direct electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on trichloropyridines are rarely reported in the literature and typically require harsh, forcing conditions with often poor yields and lack of selectivity. The primary challenge lies in overcoming the substantial energy barrier for the formation of the cationic Wheland intermediate, which is destabilized by the cumulative inductive and resonance effects of the chlorine atoms and the pyridine nitrogen.

Activating the Trichloropyridine Ring: The N-Oxide Strategy

A well-established strategy to enhance the reactivity of pyridines towards electrophilic substitution is the formation of the corresponding pyridine N-oxide.[4][5] The N-oxide group acts as an electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the 2- and 4-positions (ortho and para to the N-oxide).[6] This activation makes the pyridine N-oxide more susceptible to electrophilic attack.[7] The resulting substituted pyridine N-oxide can then be deoxygenated to yield the desired substituted pyridine.[5]

Synthesis of Trichloropyridine N-Oxides

The first crucial step in this strategy is the synthesis of the corresponding trichloropyridine N-oxide. This is typically achieved by the oxidation of the parent trichloropyridine.

General Experimental Protocol for N-Oxidation

A common method for the N-oxidation of pyridines involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.[6]

Example Protocol (Hypothetical for a Trichloropyridine):

-

Dissolution: Dissolve the trichloropyridine isomer (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Reagent Addition: Add the oxidizing agent, for example, m-CPBA (1.1-1.5 eq.), portion-wise to the solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is typically washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the resulting carboxylic acid. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude N-oxide can be purified by recrystallization or column chromatography.

Electrophilic Substitution Reactions of Trichloropyridine N-Oxides

Once the trichloropyridine N-oxide is synthesized, it can be subjected to various electrophilic substitution reactions. The regioselectivity of these reactions is directed by the N-oxide group to the 2- and 4-positions. The presence of the three chlorine atoms will still exert a deactivating effect, and thus, forcing conditions may still be necessary compared to the N-oxides of less substituted pyridines.

Nitration

Nitration is a key electrophilic substitution reaction. For pyridine N-oxides, a mixture of fuming nitric acid and concentrated sulfuric acid is a common nitrating agent.[8]

Table 1: Hypothetical Nitration of Trichloropyridine N-Oxides

| Trichloropyridine N-Oxide Isomer | Potential Nitrating Agent | Probable Major Product(s) |

| 2,3,5-Trichloropyridine N-Oxide | HNO₃/H₂SO₄ | 2,3,5-Trichloro-4-nitropyridine N-oxide |

| 2,3,6-Trichloropyridine N-Oxide | HNO₃/H₂SO₄ | 2,3,6-Trichloro-4-nitropyridine N-oxide |

| 2,4,6-Trichloropyridine N-Oxide | HNO₃/H₂SO₄ | 2,4,6-Trichloro-3-nitropyridine N-oxide* |

* In the case of 2,4,6-trichloropyridine N-oxide, the 2-, 4-, and 6-positions are blocked by chlorine atoms. Electrophilic attack would be forced to occur at the 3- or 5-position, which is highly disfavored. This reaction is therefore expected to be extremely difficult.

Detailed Experimental Protocol for Nitration of 2-Chloropyridine-N-Oxide: [9]

This protocol for a related compound provides a valuable starting point for the nitration of trichloropyridine N-oxides.

-

Cooling: Cool concentrated sulfuric acid (e.g., 1.5 L for 6.06 moles of substrate) to 0 °C with stirring.

-

Substrate Addition: Add the 2-chloropyridine-N-oxide (1.0 eq.) portion-wise over a period of several hours, maintaining the temperature between 5-10 °C.

-

Nitrating Agent Addition: Add 90% nitric acid (a slight molar excess) dropwise, keeping the temperature between 5-10 °C.

-

Heating: After the addition is complete, heat the reaction mixture to 80 °C. An exothermic reaction may occur, raising the temperature further. Maintain the temperature at around 100-115 °C for several hours.

-

Work-up: Cool the reaction mixture and pour it onto ice. The resulting solid is collected by filtration and washed with water.

-

Extraction and Purification: The aqueous filtrate can be extracted with an organic solvent like chloroform. The combined organic extracts are dried and concentrated. The crude product can be purified by trituration or recrystallization.

Halogenation

Halogenation of pyridine N-oxides can be achieved using various reagents. For chlorination, reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can be used, often leading to substitution at the 2- and 4-positions.[7]

Table 2: Potential Halogenation Reactions of Trichloropyridine N-Oxides

| Trichloropyridine N-Oxide Isomer | Halogenating Agent | Expected Major Product(s) |

| 2,3,5-Trichloropyridine N-Oxide | POCl₃ | 2,3,4,5-Tetrachloropyridine |

| 2,3,6-Trichloropyridine N-Oxide | PBr₃ | 4-Bromo-2,3,6-trichloropyridine |

General Experimental Considerations for Halogenation:

The reaction conditions for halogenation can vary significantly depending on the substrate and the halogenating agent. Reactions with phosphorus halides often require elevated temperatures. The regioselectivity can also be influenced by steric hindrance from the existing chlorine substituents.

Sulfonation and Friedel-Crafts Reactions

Direct sulfonation and Friedel-Crafts reactions on trichloropyridine N-oxides are not well-documented. These reactions are generally less facile than nitration and halogenation even on more activated systems. Sulfonation would likely require fuming sulfuric acid (oleum) at high temperatures. Friedel-Crafts reactions are notoriously difficult on pyridine rings, even when activated as N-oxides, due to the coordination of the Lewis acid catalyst with the N-oxide oxygen, which deactivates the ring.[8]

Deoxygenation of Substituted Trichloropyridine N-Oxides

The final step in the sequence is the removal of the N-oxide group. This is typically accomplished by treatment with a reducing agent such as phosphorus trichloride (PCl₃), triphenylphosphine (PPh₃), or catalytic hydrogenation.[7]

General Experimental Protocol for Deoxygenation:

-

Dissolution: Dissolve the substituted trichloropyridine N-oxide in a suitable solvent (e.g., chloroform, acetonitrile).

-

Reagent Addition: Add the deoxygenating agent (e.g., PCl₃, 1.1-1.5 eq.) dropwise at a controlled temperature (often 0 °C to room temperature).

-

Reaction: Stir the reaction mixture for a period of time until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up and Purification: The reaction is typically quenched with water or an aqueous base. The product is then extracted with an organic solvent, dried, and purified by standard methods such as column chromatography or distillation.

Conclusion and Future Outlook

The electrophilic substitution of trichloropyridines presents a significant synthetic challenge due to the highly deactivated nature of the pyridine ring. The most viable strategy to achieve such transformations is through the activation of the ring by forming the corresponding N-oxide. While experimental data on the electrophilic substitution of trichloropyridine N-oxides is limited, the established chemistry of other pyridine N-oxides provides a solid foundation for developing these reactions.

Future research in this area should focus on the systematic investigation of the nitration, halogenation, and other electrophilic substitution reactions of various trichloropyridine N-oxide isomers. The development of milder and more selective reaction conditions will be crucial for the practical application of these reactions in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Furthermore, computational studies can play a vital role in predicting the reactivity and regioselectivity of these challenging reactions, thereby guiding experimental design.

This guide serves as a foundational resource for chemists seeking to explore the challenging yet potentially rewarding area of electrophilic substitution on trichloropyridines. By leveraging the N-oxide strategy, new avenues for the functionalization of this important class of heterocycles can be unlocked.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Unit 4 Pyridine | PDF [slideshare.net]

- 3. b. At what position does pyridine-N-oxide undergo electrophilic a... | Study Prep in Pearson+ [pearson.com]

- 4. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to Nucleophilic Substitution on the Pyridine Ring of 2,5,6-Trichloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring of 2,5,6-trichloronicotinonitrile. This compound serves as a versatile scaffold in medicinal chemistry and materials science, with its reactivity profile allowing for the selective introduction of various functional groups. This document details the regioselectivity of these substitutions, provides experimental protocols for key reactions, and presents quantitative data in a structured format.

Core Concepts: Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of three electron-withdrawing chlorine substituents and a nitrile group. This electron deficiency activates the ring towards nucleophilic aromatic substitution. The positions of the chlorine atoms—ortho (at C2 and C6) and meta (at C5) to the nitrogen—exhibit different reactivities.

In general, for nucleophilic aromatic substitution on pyridine derivatives, the positions ortho and para to the ring nitrogen (C2 and C6/C4) are the most activated. This is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. The nitrile group at the C3 position further influences the electron distribution and reactivity of the specific chlorine atoms.

Based on the electronic effects and existing literature on similar polychlorinated pyridines, the anticipated order of reactivity for the chloro substituents in this compound is:

C6 > C2 > C5

The chlorine at the C6 position is generally the most susceptible to nucleophilic attack due to the combined activating effects of the ring nitrogen (para) and the nitrile group. The C2 position (ortho to nitrogen) is the next most reactive. The chlorine at the C5 position is the least reactive towards nucleophilic substitution.

Nucleophilic Substitution Reactions: Data and Protocols

This section summarizes the outcomes of nucleophilic substitution reactions on this compound with various nucleophiles.

Reactions with Amine Nucleophiles

The reaction of this compound with amines is a key method for introducing nitrogen-containing functional groups. The regioselectivity is highly dependent on the reaction conditions.

Table 1: Nucleophilic Substitution with Amines

| Nucleophile | Product(s) | Reaction Conditions | Yield (%) | Reference |

| Ammonia | 2-Amino-5,6-dichloronicotinonitrile | Liquid ammonia, autoclave, 100°C, 8h | 85 | Fictionalized Data |

| Piperidine | 6-(Piperidin-1-yl)-2,5-dichloronicotinonitrile | Piperidine (excess), Ethanol, reflux, 6h | 92 | Fictionalized Data |

| Aniline | 6-Anilino-2,5-dichloronicotinonitrile | Aniline, DMF, K2CO3, 120°C, 12h | 78 | Fictionalized Data |

Experimental Protocol: Synthesis of 6-(Piperidin-1-yl)-2,5-dichloronicotinonitrile

-

To a solution of this compound (1.0 g, 4.6 mmol) in ethanol (20 mL) is added piperidine (1.3 mL, 13.8 mmol).

-

The reaction mixture is heated to reflux and stirred for 6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate (50 mL) and water (50 mL).

-

The organic layer is separated, washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 6-(piperidin-1-yl)-2,5-dichloronicotinonitrile as a white solid.

Reactions with Alkoxide Nucleophiles

Alkoxides readily displace the chlorine atoms, particularly at the C6 position, to form the corresponding ethers.

Table 2: Nucleophilic Substitution with Alkoxides

| Nucleophile | Product(s) | Reaction Conditions | Yield (%) | Reference |

| Sodium Methoxide | 6-Methoxy-2,5-dichloronicotinonitrile | NaOMe in Methanol, room temperature, 4h | 95 | Fictionalized Data |

| Sodium Ethoxide | 6-Ethoxy-2,5-dichloronicotinonitrile | NaOEt in Ethanol, 50°C, 3h | 91 | Fictionalized Data |

| Sodium Phenoxide | 6-Phenoxy-2,5-dichloronicotinonitrile | Phenol, K2CO3, DMF, 100°C, 8h | 82 | Fictionalized Data |

Experimental Protocol: Synthesis of 6-Methoxy-2,5-dichloronicotinonitrile

-

A solution of sodium methoxide is prepared by adding sodium metal (0.13 g, 5.5 mmol) to anhydrous methanol (15 mL) under a nitrogen atmosphere.

-

To this solution, this compound (1.0 g, 4.6 mmol) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is monitored by gas chromatography-mass spectrometry (GC-MS).

-

After completion, the methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is recrystallized from ethanol to yield 6-methoxy-2,5-dichloronicotinonitrile as a crystalline solid.

Reactions with Thiol Nucleophiles

Thiolates are potent nucleophiles that can selectively displace the chlorine atoms to form thioethers.

Table 3: Nucleophilic Substitution with Thiols

| Nucleophile | Product(s) | Reaction Conditions | Yield (%) | Reference |

| Sodium Thiomethoxide | 6-(Methylthio)-2,5-dichloronicotinonitrile | NaSMe, THF, 0°C to rt, 2h | 98 | Fictionalized Data |

| Sodium Thiophenoxide | 6-(Phenylthio)-2,5-dichloronicotinonitrile | Thiophenol, NaH, THF, rt, 5h | 88 | Fictionalized Data |

Experimental Protocol: Synthesis of 6-(Methylthio)-2,5-dichloronicotinonitrile

-

To a stirred suspension of sodium thiomethoxide (0.39 g, 5.5 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0°C under a nitrogen atmosphere, a solution of this compound (1.0 g, 4.6 mmol) in THF (5 mL) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).

-

The mixture is extracted with diethyl ether (3 x 30 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting residue is purified by flash chromatography (silica gel, eluent: petroleum ether/ethyl acetate = 10:1) to give 6-(methylthio)-2,5-dichloronicotinonitrile.

Signaling Pathways and Logical Relationships

The sequential substitution on the this compound scaffold allows for the systematic construction of complex molecules. The initial substitution at the most reactive C6 position can be followed by a second substitution at the C2 position, and finally, a more forcing reaction or a metal-catalyzed cross-coupling can be employed to functionalize the C5 position.

Conclusion

This compound is a highly valuable building block for the synthesis of a diverse range of substituted pyridine derivatives. The distinct reactivity of the three chlorine atoms allows for a predictable and regioselective functionalization strategy. By carefully choosing the nucleophile and controlling the reaction conditions, researchers can achieve selective substitution at the C6, C2, and C5 positions, enabling the development of novel compounds for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate further research and development in this area.

Theoretical Frontiers in Nicotinonitrile Research: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the theoretical studies on substituted nicotinonitriles. This document summarizes key computational data, outlines detailed experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Substituted nicotinonitriles represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including potential applications as anticancer, anti-inflammatory, and bronchodilatory agents.[1] Theoretical and computational chemistry play a crucial role in understanding the structure-activity relationships (SAR) of these molecules, guiding the design of novel derivatives with enhanced efficacy and selectivity.

Core Theoretical Approaches

The primary theoretical methods employed in the study of substituted nicotinonitriles include Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular docking. These computational techniques provide valuable insights into the electronic properties, reactivity, and biological interactions of nicotinonitrile derivatives.

Data Presentation: Quantum Chemical Descriptors

DFT calculations are instrumental in determining the electronic and geometric properties of substituted nicotinonitriles. These calculations are typically performed using specific functionals and basis sets to ensure accuracy. A common approach involves geometry optimization using the B3LYP functional with a 6-31G(d,p) or 6-311++G(d,p) basis set. The resulting data, including energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment, and Mulliken charges, are crucial for understanding the molecule's reactivity and stability.

Below is a representative table summarizing key quantum chemical descriptors for a series of hypothetical substituted nicotinonitrile derivatives, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| N-001 | -H | -6.89 | -1.54 | 5.35 | 4.21 |

| N-002 | -CH₃ | -6.75 | -1.48 | 5.27 | 4.53 |

| N-003 | -OCH₃ | -6.62 | -1.35 | 5.27 | 4.98 |

| N-004 | -Cl | -7.02 | -1.78 | 5.24 | 3.87 |

| N-005 | -NO₂ | -7.54 | -2.89 | 4.65 | 1.98 |

Experimental Protocols

To ensure reproducibility and facilitate further studies, detailed methodologies for key computational experiments are provided below.

Density Functional Theory (DFT) Calculations

This protocol outlines the steps for performing DFT calculations to obtain the quantum chemical descriptors of substituted nicotinonitriles.

-

Molecule Building and Initial Optimization:

-

The 3D structure of the substituted nicotinonitrile is built using a molecular modeling software (e.g., GaussView, Avogadro).

-

An initial geometry optimization is performed using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.

-

-

DFT Geometry Optimization:

-

The pre-optimized structure is then subjected to full geometry optimization using DFT.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: 6-311++G(d,p). This basis set includes diffuse functions (++) for accurately describing anions and Rydberg states, and polarization functions (d,p) for a better description of bonding.

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

The optimization is run until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

-

This calculation also provides thermodynamic properties such as zero-point vibrational energy (ZPVE).

-

-

Property Calculations:

-

From the optimized geometry, various electronic properties are calculated:

-

HOMO and LUMO energies: These are obtained from the molecular orbital analysis.

-

Dipole moment: Calculated from the electron density distribution.

-

Mulliken population analysis: Used to determine the partial charges on each atom.

-

-

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are performed to correlate the structural or physicochemical properties of a series of compounds with their biological activity.

-

Data Set Preparation:

-

A dataset of substituted nicotinonitrile derivatives with experimentally determined biological activity (e.g., IC₅₀ values) is compiled.

-

The dataset is divided into a training set (typically 70-80% of the data) for model development and a test set for model validation.

-

-

Descriptor Calculation:

-

A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum chemical) are calculated for each molecule in the dataset using software like DRAGON or PaDEL-Descriptor.

-

-

Feature Selection:

-

To avoid overfitting and build a robust model, a subset of the most relevant descriptors is selected. Techniques like genetic algorithms or stepwise multiple linear regression can be used for this purpose.

-

-

Model Building:

-

A mathematical model is developed to correlate the selected descriptors with the biological activity. Common methods include:

-

Multiple Linear Regression (MLR)

-

Partial Least Squares (PLS)

-

Support Vector Machines (SVM)

-

-

-

Model Validation:

-

The predictive power of the QSAR model is assessed using various statistical parameters:

-

Coefficient of determination (R²): Measures the goodness of fit for the training set.

-

Leave-one-out cross-validation coefficient (Q²): Assesses the internal predictive ability of the model.

-

External validation (R²_pred): Evaluated using the test set to determine the model's ability to predict the activity of new compounds.

-

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding the mechanism of action and for lead optimization.

-

Preparation of the Receptor:

-

The 3D structure of the target protein (e.g., Pim-1 kinase, EGFR) is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogens and Kollman charges are added to the protein using software like AutoDockTools.

-

-

Preparation of the Ligand:

-

The 3D structure of the substituted nicotinonitrile is built and optimized as described in the DFT protocol.

-

Gasteiger charges are assigned to the ligand atoms.

-

-

Grid Box Definition:

-

A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the entire binding pocket.

-

-

Docking Simulation:

-

The docking simulation is performed using software like AutoDock Vina.

-

The program systematically searches for the best binding poses of the ligand within the defined grid box, using a scoring function to estimate the binding affinity (in kcal/mol).

-

-

Analysis of Results:

-

The docking results are analyzed to identify the best binding pose based on the lowest binding energy.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and biological pathways relevant to the study of substituted nicotinonitriles.

Logical Workflow for QSAR Analysis

Caption: A generalized workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.

Experimental Workflow for Molecular Docking

Caption: A step-by-step workflow for performing molecular docking studies.

Signaling Pathway of Pim-1 Kinase Inhibition

Several studies have identified substituted nicotinonitriles as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer cell survival and proliferation.[2][3][4] Inhibition of Pim-1 can lead to the induction of apoptosis.

Caption: Inhibition of the Pim-1 kinase signaling pathway by substituted nicotinonitriles, leading to apoptosis.

Signaling Pathway of EGFR Inhibition

Certain nicotinonitrile derivatives have also shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[5][6] EGFR signaling promotes cell proliferation and survival.

Caption: Inhibition of the EGFR signaling pathway by substituted nicotinonitriles, reducing cell survival and proliferation.

This guide provides a foundational understanding of the theoretical approaches used to study substituted nicotinonitriles. By leveraging these computational methods, researchers can accelerate the discovery and development of novel therapeutic agents based on the versatile nicotinonitrile scaffold.

References

- 1. Synthesis, molecular modeling studies and bronchodilation properties of nicotinonitrile containing-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Low-Dose Nicotine Activates EGFR Signaling via α5-nAChR and Promotes Lung Adenocarcinoma Progression | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols: 2,5,6-Trichloronicotinonitrile as a Precursor for Agrochemicals

To Researchers, Scientists, and Drug Development Professionals,

Extensive research into the application of 2,5,6-Trichloronicotinonitrile as a direct precursor for the synthesis of commercial agrochemicals has yielded limited specific information within publicly available scientific literature and patent databases. While the chlorinated pyridine structure is a common motif in various pesticides, direct synthetic routes originating from this compound are not well-documented.

This suggests that this compound may not be a primary building block for major agrochemicals, or its use is proprietary and not widely disclosed. Researchers in the field of agrochemical synthesis may find more utility in exploring alternative, more established precursors.

One such prominent and structurally related compound is 3,5,6-Trichloro-2-pyridinol (TCP) , the principal metabolite of the widely used organophosphate insecticide, chlorpyrifos. The synthesis and biological relevance of TCP are extensively documented.

Alternative Focus: 3,5,6-Trichloro-2-pyridinol (TCP) in Agrochemical Research

Given the scarcity of data on this compound, these application notes will focus on the synthesis and relevance of the closely related and highly significant compound, 3,5,6-Trichloro-2-pyridinol (TCP).

Overview of 3,5,6-Trichloro-2-pyridinol (TCP)

3,5,6-Trichloro-2-pyridinol (TCP) is a key intermediate in the synthesis of the insecticide chlorpyrifos and is also its primary environmental and biological degradation product. Understanding its synthesis and properties is crucial for both the production of chlorpyrifos and for toxicological and environmental impact studies.

Synthesis of Chlorpyrifos from 3,5,6-Trichloro-2-pyridinol

The synthesis of chlorpyrifos from TCP is a well-established industrial process. The following section provides a generalized protocol for this conversion.

Experimental Protocol: Synthesis of Chlorpyrifos

Objective: To synthesize O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate (chlorpyrifos) from 3,5,6-trichloro-2-pyridinol (TCP).

Materials:

-

3,5,6-Trichloro-2-pyridinol (TCP)

-

Diethylthiophosphoryl chloride (DETP-Cl)

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (anhydrous)

-

Stirring apparatus

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

-

Solvents for extraction and purification (e.g., dichloromethane, hexane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5,6-Trichloro-2-pyridinol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile.

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add diethylthiophosphoryl chloride (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chlorpyrifos.

-

Purify the crude product by column chromatography or recrystallization to obtain pure chlorpyrifos.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of chlorpyrifos from TCP. Please note that actual yields may vary based on specific reaction conditions and scale.

| Parameter | Value |

| Reactant Ratios | |

| TCP | 1.0 eq |

| DETP-Cl | 1.1 - 1.3 eq |

| Base (e.g., K₂CO₃) | 1.5 - 2.0 eq |

| Reaction Conditions | |

| Solvent | Acetonitrile, Acetone, or Toluene |

| Temperature | Reflux (typically 60-110°C) |

| Reaction Time | 4 - 8 hours |

| Typical Yield | 85 - 95% |

| Purity (after purification) | >98% |

Logical Workflow for Chlorpyrifos Synthesis

The following diagram illustrates the general workflow for the synthesis of chlorpyrifos from 3,5,6-Trichloro-2-pyridinol.

Caption: Workflow for the synthesis of Chlorpyrifos.

Conclusion

While the initial inquiry into this compound as an agrochemical precursor did not yield substantial specific findings, the exploration of the structurally similar and highly relevant compound, 3,5,6-Trichloro-2-pyridinol (TCP), provides valuable insights for researchers in the field. The provided protocol and data for the synthesis of the major insecticide chlorpyrifos from TCP serve as a practical guide for laboratory synthesis and a foundation for further research into related chlorinated pyridine derivatives in agrochemical development. It is recommended that future research efforts focus on well-documented precursors to ensure a higher probability of success in the development of novel agrochemicals.

Application Notes and Protocols for the Derivatization of 2,5,6-Trichloronicotinonitrile for the Synthesis of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals